2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Descripción
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one class, characterized by a fused triazole-pyrazinone core. Key structural features include:
- Position 2: A 2-oxoethyl group substituted with a 4-(2-fluorophenyl)piperazinyl moiety, which may enhance receptor binding affinity due to the fluorine atom’s electron-withdrawing effects and the piperazine ring’s flexibility .
- Position 8: A morpholino group, contributing to improved solubility and pharmacokinetic properties compared to non-polar substituents .
The molecular formula is C₂₃H₂₄FN₇O₃ (calculated from IUPAC name), with an approximate molecular weight of 477.49 g/mol.
Propiedades
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c22-16-3-1-2-4-17(16)25-7-9-26(10-8-25)18(30)15-29-21(31)28-6-5-23-19(20(28)24-29)27-11-13-32-14-12-27/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWBCKPFXBXONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN=C(C4=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Dysregulation of c-met signaling is associated with the development and progression of various cancers.
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cancer cell proliferation
Biochemical Pathways
The c-Met kinase is involved in several biochemical pathways related to cell growth and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to a reduction in cancer cell proliferation
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers.
Actividad Biológica
The compound 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure includes a piperazine moiety, a morpholine ring, and a triazole-pyrazinone framework. The presence of these functional groups is crucial for its biological properties.
Research indicates that this compound may interact with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have shown significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. For instance, derivatives with the piperazine moiety have been evaluated for their MAO-A and MAO-B inhibitory activities, suggesting potential applications in treating mood disorders .
- Anticancer Activity : The structural components of the compound suggest potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit such activities .
Biological Activity Data
Case Studies
- Antidepressant Effects : A study involving the synthesis and evaluation of piperazine derivatives indicated that compounds with similar configurations to the target molecule displayed promising antidepressant-like effects in rodent models . This suggests that our compound may also possess similar therapeutic benefits.
- Anticancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, a derivative demonstrated significant anti-proliferative activity against breast cancer cell lines . This reinforces the hypothesis that our compound could be effective in cancer therapy.
- Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective properties by inhibiting oxidative stress and inflammation in neuronal cells, which could be relevant for conditions like Alzheimer's disease .
Comparación Con Compuestos Similares
Key Observations:
- Polarity: The target compound’s morpholino group enhances hydrophilicity compared to sulfanyl () or nitrophenoxy () substituents.
- Electronic Effects : Fluorine at the 2-position on the piperazine ring (target compound) may alter electron distribution compared to 4-fluorophenyl analogs (), influencing receptor interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the 8-morpholino group is typically introduced by reacting an 8-chloro precursor with morpholine under reflux conditions (e.g., dioxane, 24–48 hours) . The 4-(2-fluorophenyl)piperazine moiety is often coupled to the triazolo-pyrazinone core using a carbodiimide-mediated amidation or alkylation reaction . Key intermediates should be monitored via TLC (silica gel, ethyl acetate/hexane) and purified via column chromatography .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (e.g., 60:40 to 90:10), UV detection at 254 nm to confirm ≥95% purity .
- NMR : 1H/13C NMR to verify the 2-fluorophenyl (δ ~7.0–7.5 ppm), morpholino (δ ~3.5–3.7 ppm), and piperazine (δ ~2.5–3.0 ppm) groups .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm the molecular ion (e.g., [M+H]+ expected at m/z ~511.2) .
Q. What are the key structural features influencing its pharmacological activity?
- Methodological Answer : The 4-(2-fluorophenyl)piperazine moiety is critical for receptor binding (e.g., adenosine A1/A2A receptors), while the morpholino group enhances solubility and pharmacokinetic properties . Computational docking studies (e.g., AutoDock Vina) can model interactions with target receptors . Modifications at the 2-oxoethyl or triazolo-pyrazinone core may alter potency or selectivity .
Advanced Research Questions
Q. How should researchers design experiments to assess receptor binding affinity and selectivity?
- Methodological Answer :
- In vitro assays : Radioligand displacement assays (e.g., [3H]DPCPX for adenosine A1 receptors) using HEK293 cells expressing human receptors. Calculate IC50 values via nonlinear regression (GraphPad Prism) .
- Selectivity profiling : Test against off-target receptors (e.g., dopamine D2, serotonin 5-HT1A) using similar assays. A ≥10-fold selectivity ratio is indicative of specificity .
- Data contradiction resolution : If binding data conflicts with functional assays (e.g., cAMP modulation), validate using β-arrestin recruitment assays (e.g., PathHunter®) .
Q. What experimental approaches address discrepancies in synthetic yields or impurity profiles?
- Methodological Answer :
- Yield optimization : Vary reaction conditions (e.g., solvent polarity, temperature). For example, replacing dioxane with DMF may improve alkylation efficiency .
- Impurity identification : Use LC-MS/MS to detect byproducts (e.g., dehalogenated or oxidized derivatives). Adjust purification protocols (e.g., switch from silica gel to HPLC) .
- Scale-up challenges : Pilot-scale reactions (10–100 g) may require continuous-flow systems to maintain consistency .
Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate half-life (t1/2) and intrinsic clearance .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess inhibition potential .
- Toxicity screening : MTT assay in HepG2 cells for cytotoxicity (IC50 > 50 μM desirable). For genotoxicity, perform Ames test (TA98/TA100 strains) .
Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Statistical analysis : Use multivariate regression (e.g., partial least squares) to correlate substituent properties (e.g., logP, Hammett σ) with activity .
- Crystallography : Co-crystallize the compound with its target receptor (if available) to validate binding modes .
- Fragment-based design : If a substituent (e.g., morpholino) shows inconsistent SAR, replace it with bioisosteres (e.g., thiomorpholine) and retest .
Methodological Notes
- Experimental Design : For in vivo studies, use randomized block designs with split-plot arrangements to account for variables like dosing routes or time points .
- Data Interpretation : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics if radioligand assays show variability) .
- Safety Handling : Follow GHS guidelines (H302, H315) for irritant and toxic compounds; store at 2–8°C under nitrogen to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
